(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Overview
Description
(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor in Synthesis Processes
(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has been extensively utilized as a precursor in various synthesis processes. Notably, it has been used in the hydrogenation process to yield different compounds like trans-4-methylproline, demonstrating its versatility in organic synthesis (Nevalainen & Koskinen, 2001). Additionally, this chemical has been involved in the development of multigram asymmetric synthesis for the production of compounds such as (R)-tert-Bu4-DOTAGA, which is instrumental in the manufacturing of MRI contrast agents (Levy et al., 2009). The compound also plays a pivotal role in the synthesis of enantiopure non-natural alpha-amino acids, highlighting its importance in expanding the diversity of amino acid structures for various applications (Constantinou-Kokotou et al., 2001).
Catalyst in Enantioselective Reactions
The compound has been used as a phase transfer catalyst for enantioselective alkylation, revealing its potential in asymmetric synthesis. This function is crucial for creating compounds with specific stereochemistry, which is often required for biological activity (Corey & Noe, 2003).
Intermediate in Radioligand Synthesis
In the field of medical imaging, this compound serves as a precursor in the synthesis of radioligands, like fluvoxamine, used in PET scans. This application underscores its significance in facilitating non-invasive assessments of serotonin uptake sites in the human brain, contributing to our understanding and diagnosis of various neurological conditions (Matarrese et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of L-Glutamic acid , which plays a crucial role in cellular metabolism and is a key molecule in the central nervous system as an excitatory neurotransmitter.
Biochemical Pathways
The compound is an intermediate used in the synthesis of Isodesmosine Chloride Hydrate (Synthetic), which is a component of elastin Elastin is a key protein in connective tissues that allows tissues in the body to resume their shape after stretching or contracting
Pharmacokinetics
Its solubility in chloroform and dichloromethane suggests that it may have good absorption and distribution characteristics in the body due to the lipophilic nature of these solvents.
Result of Action
As an intermediate in the synthesis of Isodesmosine Chloride Hydrate, it may play a role in the formation and function of elastin . .
Action Environment
The compound is extremely hygroscopic and must be stored over a desiccant such as silica gel This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-12(18)10(8-9-11(17)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKEBKDWQGPJJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.